molecular formula C11H21N3 B13310178 [(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13310178
M. Wt: 195.30 g/mol
InChI Key: CCDXWUIJKHQHNZ-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is an organic compound with the molecular formula C11H21N3 This compound features a pyrazole ring substituted with an ethyl group and a methylbutylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Amination: The final step involves the reaction of the ethyl-substituted pyrazole with 3-methylbutan-2-amine under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of (1-Ethyl-1H-pyrazol-5-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)methylamine
  • (1-Ethyl-1H-pyrazol-5-yl)methylamine
  • (1-Ethyl-1H-pyrazol-5-yl)methylamine

Uniqueness

(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl group on the pyrazole ring and the methylbutylamine side chain provides distinct properties compared to similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C11H21N3/c1-5-14-11(6-7-13-14)8-12-10(4)9(2)3/h6-7,9-10,12H,5,8H2,1-4H3

InChI Key

CCDXWUIJKHQHNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)C(C)C

Origin of Product

United States

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